[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine
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Overview
Description
[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine: is an organic compound with the molecular formula C₇H₉FN₂O₂S It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a hydrazine moiety attached to a benzene ring
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used to develop probes for studying biological systems, particularly those involving hydrazine-reactive sites.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
Target of Action
Related compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds have shown selective inhibition towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.
Mode of Action
Related compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Related compounds have been found to affect the cyclooxygenase pathway . By inhibiting COX-2 enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
Related compounds have shown anti-inflammatory activity by inhibiting cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine typically involves the reaction of 2-fluoro-4-nitrophenyl methyl sulfone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amino group, forming the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
[2-Fluoro-4-(methylsulfonyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine moiety.
[2-Fluoro-4-(methylsulfonyl)phenyl]methanol: Contains a hydroxyl group instead of a hydrazine moiety.
Uniqueness:
Hydrazine Moiety:
Fluorine Atom: The fluorine atom can enhance the compound’s stability and binding affinity in biological systems.
Properties
IUPAC Name |
(2-fluoro-4-methylsulfonylphenyl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOKDEPCDHCNSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382255 |
Source
|
Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832714-48-4 |
Source
|
Record name | [2-Fluoro-4-(methanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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